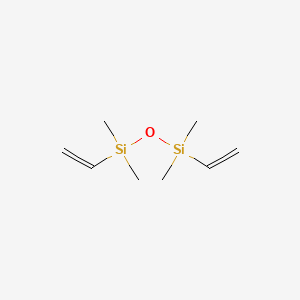
8-Formyl-1-naphthoic acid
説明
8-Formyl-1-naphthoic acid, also known as 1,8-Naphthalaldehydic acid, is a chemical compound with the molecular formula C12H8O3 and a molecular weight of 200.19 . The molecule consists of 8 hydrogen atoms, 12 carbon atoms, and 3 oxygen atoms .
Molecular Structure Analysis
The 8-Formyl-1-naphthoic acid molecule contains a total of 24 bonds; 16 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), and 1 aldehyde (aromatic) .Physical And Chemical Properties Analysis
8-Formyl-1-naphthoic acid has a boiling point of 441.2±18.0 °C at 760 mmHg. It has a vapor pressure of 0.0±1.1 mmHg at 25°C and an enthalpy of vaporization of 73.6±3.0 kJ/mol . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .科学的研究の応用
Fluorescent Labeling Reagents
1,8-Naphthalaldehydic acid and its derivatives have been widely used as fluorescent labeling reagents in biological research. These compounds exhibit high stability and fluorescence properties under different conditions. Specifically, four derivatives of 1,8-naphthalaldehydic acid (1–4) were synthesized via an aromatic nucleophilic substitution reaction. These derivatives display a long emission wavelength around 600 nm and high solubility in polar solvents. Notably, they show the longest emission (624–629 nm) in water, and their fluorescence intensity remains consistent across a pH range of 4–11. These unique features make them excellent candidates for labeling biomolecules in biological systems .
Fluorescence Chemosensors
Functionalized 1,8-naphthalaldehydic acid derivatives have attracted attention as fluorescence chemosensors . These molecules exhibit high selectivity and sensitivity for detecting target molecules. By monitoring changes in fluorescence lifetime, intensity, and emission wavelength after binding to specific targets, researchers can design sensitive and non-invasive detection methods. These chemosensors find applications in environmental monitoring, medical diagnostics, and drug discovery .
DNA Targeting Agents
In anticancer research, 1,8-naphthalaldehydic acid derivatives have shown promise due to their binding capability to DNA. These compounds are stable under physiological conditions and may serve as potential DNA targeting agents . Understanding their interactions with DNA can lead to novel therapeutic strategies for cancer treatment .
Cellular Imaging
The strong fluorescent emission and photo stability of 1,8-naphthalaldehydic acid derivatives make them valuable for cellular imaging . Researchers use these compounds to visualize cellular structures, track cellular processes, and study intracellular dynamics. Their long emission wavelength minimizes interference from autofluorescence in living cells .
Organic Synthesis and Chemical Reagents
Beyond their biological applications, 1,8-naphthalaldehydic acid derivatives find use in organic synthesis. Chemists utilize them as building blocks for more complex molecules. Additionally, they serve as chemical reagents in various reactions due to their unique structure and reactivity.
Safety and Hazards
8-Formyl-1-naphthoic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves, eye protection, and face protection .
特性
IUPAC Name |
8-formylnaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3/c13-7-9-5-1-3-8-4-2-6-10(11(8)9)12(14)15/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHDIWAOQIRETC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=O)C(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064012 | |
| Record name | 8-Formyl-1-naphthalenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Formyl-1-naphthoic acid | |
CAS RN |
5811-87-0 | |
| Record name | 8-Formyl-1-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5811-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthalenecarboxylic acid, 8-formyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005811870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthaldehydic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenecarboxylic acid, 8-formyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Formyl-1-naphthalenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-formyl-1-naphthoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 1,8-Naphthalaldehydic acid be utilized in the synthesis of bicyclic lactams?
A: 1,8-Naphthalaldehydic acid serves as a versatile starting material in the synthesis of diverse bicyclic lactams []. Building upon Meyers' method, researchers have successfully synthesized 6,5, 6,6, and 6,7-fused bicyclic lactams by reacting 1,8-Naphthalaldehydic acid with various amino alcohols, including L-serine, diamines, and ethanethiol, without requiring any catalyst []. Furthermore, reacting 1,8-Naphthalaldehydic acid with (R)-phenylglycinol yields the 6,5-fused bicyclic lactam with exceptional diastereoselectivity, exceeding 98:2 []. These findings highlight the utility of 1,8-Naphthalaldehydic acid as a valuable building block in organic synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




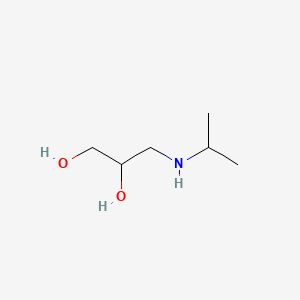
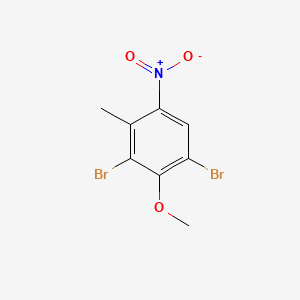
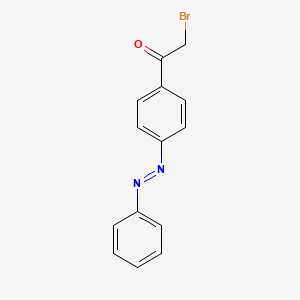




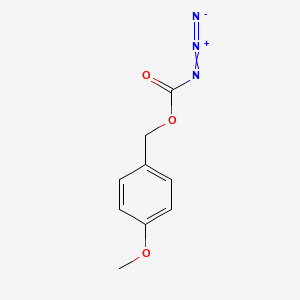
![Acetamide, N-[3-[(2-cyanoethyl)amino]-4-methoxyphenyl]-](/img/structure/B1580855.png)


